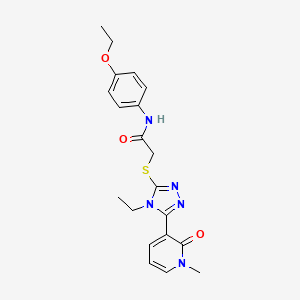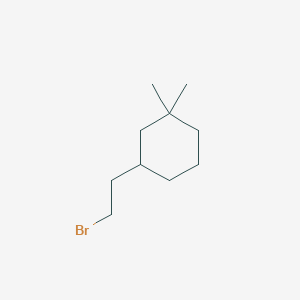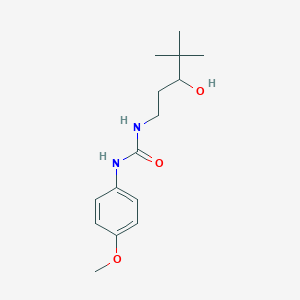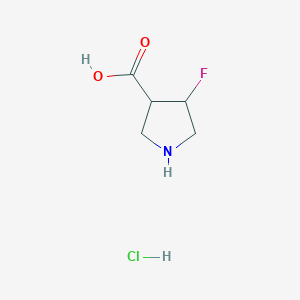
3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide” has a molecular formula of C16H19N7O3S. It has an average mass of 389.432 Da and a monoisotopic mass of 389.127014 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Diels–Alder reaction between key intermediates, followed by conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research has been focused on synthesizing new heterocyclic compounds incorporating sulfonamido moieties, aiming to develop compounds with potential antibacterial properties. These efforts include the synthesis of various derivatives through reactions involving active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives, among others, with a subset demonstrating significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antibacterial Activity
Several studies have synthesized and evaluated the antimicrobial activities of sulfonamide derivatives, revealing that certain compounds exhibit high antimicrobial and antibacterial efficacy against various strains, including Pseudomonas aeruginosa and Escherichia coli. This line of research highlights the potential of these compounds in developing new antimicrobial agents (Poręba et al., 2015).
Investigation of Molecular Behavior
The tautomeric behavior of sulfonamide derivatives has been investigated using spectroscopic methods to understand their molecular conformation and its relation to pharmaceutical and biological activities. Such studies provide insights into the structural attributes that influence the efficacy of sulfonamide compounds in biological applications (Erturk et al., 2016).
Designing Sulfonamide Hybrids
Recent advances in the design and development of sulfonamide hybrids have been reviewed, focusing on their pharmacological applications. These hybrids exhibit a range of activities, including antibacterial, anti-cancer, and anti-inflammatory properties, demonstrating the versatility of sulfonamide compounds in medicinal chemistry (Ghomashi et al., 2022).
将来の方向性
特性
IUPAC Name |
3,5-dimethyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-11-16(12(2)26-23-11)27(24,25)19-10-9-18-14-6-7-15(22-21-14)20-13-5-3-4-8-17-13/h3-8,19H,9-10H2,1-2H3,(H,18,21)(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOWWXMPZRJFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2931659.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2931660.png)
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2931661.png)
![Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate](/img/structure/B2931662.png)




![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2931668.png)
![4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2931670.png)
![N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2931671.png)
![Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2931675.png)
![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)
